8-Azaxanthine

Description

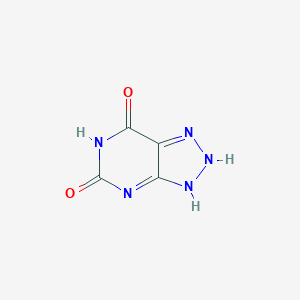

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGVQTOQSNJTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=NNN=C1NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862673 | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1468-26-4 | |

| Record name | 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1468-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Azaxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-azaxanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-AZAXANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-AZAXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 8-Azaxanthine: A Technical Guide to Pathways and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Azaxanthine

This compound, a member of the triazolopyrimidine class of compounds, is a purine analog where the carbon atom at the 8th position of the purine ring is replaced by a nitrogen atom.[1][2] This structural modification imparts unique physicochemical properties and biological activities, making this compound and its derivatives valuable scaffolds in medicinal chemistry.[3][4][5] These compounds have been investigated for a range of therapeutic applications, including as antiplatelet agents, antiviral agents, and antagonists of adenosine receptors.[3][4][6] A thorough understanding of the synthetic pathways and reaction mechanisms leading to this compound is therefore crucial for the design and development of novel therapeutic agents. This guide provides a detailed exploration of the core methodologies for this compound synthesis, with a particular focus on the widely employed Traube purine synthesis.

Core Synthetic Strategy: The Traube Purine Synthesis

The most classical and versatile method for the synthesis of purine analogs, including this compound, is the Traube purine synthesis.[7][8][9] This robust strategy involves the construction of the fused imidazole ring onto a pre-existing pyrimidine precursor. The general principle of the Traube synthesis is the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon.[7][10]

General Reaction Scheme for this compound Synthesis via Traube Synthesis

The synthesis of this compound typically commences with a suitably substituted 4,5-diaminouracil derivative. The key transformation is the introduction of the final nitrogen atom of the triazole ring and subsequent cyclization.

Caption: General workflow for this compound synthesis.

Detailed Mechanism of the Traube Synthesis for this compound

The mechanism for the formation of the triazole ring in this compound via the Traube synthesis involves a diazotization reaction followed by intramolecular cyclization.

-

Diazotization: The synthesis begins with the treatment of a 4,5-diaminopyrimidine, such as 5,6-diaminouracil, with nitrous acid (generated in situ from sodium nitrite and a strong acid). The more basic 5-amino group is selectively diazotized to form a diazonium salt intermediate.

-

Intramolecular Cyclization: The highly reactive diazonium salt then undergoes an intramolecular electrophilic attack by the lone pair of electrons on the adjacent 4-amino group. This cyclization step forms the five-membered triazole ring.

-

Deprotonation: Finally, a proton is lost from the newly formed ring to restore aromaticity, yielding the stable this compound scaffold.

Caption: Mechanistic steps of the Traube synthesis for this compound.

Experimental Protocols and Considerations

While specific reaction conditions can be optimized, a general protocol for the synthesis of this compound based on the Traube method is outlined below.

Synthesis of this compound from 5,6-Diaminouracil

Materials:

-

5,6-Diaminouracil

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Acetic Acid

-

Water

-

Ice bath

Step-by-Step Protocol:

-

Dissolution: Suspend 5,6-diaminouracil in water or a dilute acid solution. Cool the mixture in an ice bath to 0-5 °C.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled suspension with vigorous stirring. Maintain the temperature below 5 °C. The reaction progress can be monitored by the disappearance of the starting material.

-

Cyclization: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete cyclization.

-

Isolation: The resulting this compound often precipitates from the reaction mixture. Isolate the product by filtration, wash with cold water, and dry under vacuum.

Table 1: Summary of Reaction Parameters for Traube Synthesis of Purine Analogs

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyrimidine-4,5-diamine | Formic acid | None | 100-210 | 1.5 h | Not specified | [7] |

| 2,5,6-Triaminopyrimidin-4-ol | Formic acid | 90% Formic acid | Reflux | 4-5 h | 65-75 | [7] |

| 4,5-Diaminopyrimidines | Chlorocarbonic ester | Not specified | Not specified | Not specified | Not specified | [8] |

Alternative Synthetic Approaches

While the Traube synthesis is the most prevalent method, other strategies for the synthesis of 8-azapurines have been developed. These often involve the construction of the pyrimidine ring onto a pre-existing triazole or the use of modern coupling reactions.

Synthesis from Triazole Precursors

An alternative approach involves starting with a substituted 1,2,3-triazole and building the pyrimidine ring. This method can be advantageous for accessing specific substitution patterns on the pyrimidine ring.

Modern Synthetic Methods

More recent advancements in organic synthesis have led to new methods for constructing the 8-azapurine core. These can include:

-

Multi-component Reactions: A three-step synthesis of 8-azapurines has been reported starting from alkynes, azides, and amidines, involving an interrupted copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidation, and cyclization.[11]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the ring closure step in the synthesis of 8-substituted xanthine derivatives, often leading to improved yields and reduced reaction times.[12][13]

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki cross-coupling reactions have been successfully employed to introduce aryl and styryl substituents at the 8-position of pre-formed 8-halogenated xanthines, offering a convergent route to diverse derivatives.[14]

Caption: Overview of synthetic approaches to the this compound core.

Conclusion and Future Perspectives

The synthesis of this compound is a well-established field, with the Traube synthesis remaining a cornerstone methodology. Its reliability and adaptability make it a valuable tool for accessing the core this compound scaffold. However, the development of more efficient, sustainable, and versatile synthetic routes continues to be an active area of research. Modern synthetic techniques, such as microwave-assisted synthesis and catalytic cross-coupling reactions, offer promising avenues for the rapid and diverse synthesis of novel this compound derivatives. These advancements will undoubtedly facilitate the exploration of their therapeutic potential and contribute to the development of new and improved drug candidates.

References

- Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antipl

- Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity. PubMed.

- Acyclic Nucleotide Analogs Derived from 8-Azapurines: Synthesis and Antiviral Activity.

- Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine. PubMed.

- New approach to the synthesis of nucleosides of 8-azapurines (3-glycosyl-v-triazolo[4,5-d]pyrimidines).

- Structure of this compound. The compound is shown in its two most stable tautomeric forms.

- This compound | C4H3N5O2. PubChem.

- This compound = 98.0 HPLC 1468-26-4. Sigma-Aldrich.

- Identification of 8-Azaguanine Biosynthesis–Related Genes Provides Insight Into the Enzymatic and Non-enzymatic Biosynthetic P

- Traube Purine Synthesis. Science of Synthesis.

- Traube Purine Synthesis. Merck Index.

- This compound = 98.0 HPLC 1468-26-4. Sigma-Aldrich.

- Xanthine scaffold: scope and potential in drug development. PubMed Central.

- Traube purine synthesis. Chemistry Online.

- This compound. gsrs.fda.gov.

- 1-III) Traube Synthesis For Purine. Scribd.

- Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central.

- General pathway of Traube's method for purine synthesis.

- This compound. precision.fda.gov.

- Action of 8-azaguanine and this compound on Pseudomonas aeruginosa. PubMed Central.

- Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. NIH.

- Preparation of 8-substituted xanthine CVT-124 precursor by late stage pyrimidine ring closure. PubMed.

- synthesis of 8-substituted xanthine deriv

- This compound (monohydr

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

- Microwave-assisted ring closure reactions: synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Merck Millipore.

- Astaxanthin: A mechanistic review on its biological activities and health benefits. PubMed.

- This compound = 98.0 HPLC 1468-26-4. Sigma-Aldrich.

Sources

- 1. This compound | C4H3N5O2 | CID 135400688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyclic nucleotide analogs derived from 8-azapurines: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-HIV activity of novel cyclopentenyl nucleoside analogues of 8-azapurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Traube Purine Synthesis [drugfuture.com]

- 9. chemistry-online.com [chemistry-online.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

8-Azaxanthine Derivatives: A Comprehensive Guide to Synthesis and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Azaxanthine derivatives, structurally defined as 1,2,3-triazolo[4,5-d]pyrimidines, represent a pivotal class of heterocyclic compounds in medicinal chemistry. As bioisosteres of natural purines, they exhibit a wide spectrum of biological activities, including antagonism of adenosine receptors and inhibition of key enzymes, making them attractive scaffolds for drug discovery.[1][2] Furthermore, their inherent fluorescence properties have led to their use as powerful probes in enzymology.[2][3][4] This guide provides a detailed exploration of the core synthetic methodologies for creating these derivatives and the essential characterization techniques required to validate their structure and purity. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to confidently work with this promising class of molecules.

The Strategic Importance of the this compound Scaffold

The substitution of the carbon atom at the 8-position of a standard xanthine nucleus with a nitrogen atom fundamentally alters the electronic and steric properties of the molecule.[1] This modification creates the this compound core, which has proven to be a remarkably versatile template for developing targeted therapeutics. The triazole ring introduces new hydrogen bonding capabilities and modifies the overall shape and polarity, influencing how these molecules interact with biological targets.

Key therapeutic and research applications include:

-

Adenosine Receptor Antagonists: Derivatives have been synthesized that show high affinity and selectivity for various adenosine receptor subtypes, which are implicated in cardiovascular, inflammatory, and neurodegenerative diseases.[1][5][6]

-

Enzyme Inhibition: The scaffold has been successfully utilized to design inhibitors for enzymes like xanthine oxidase, a key target in the management of hyperuricemia and gout.[7][8]

-

Antiproliferative Agents: Certain this compound derivatives have demonstrated potent anti-cancer activity against various human cancer cell lines.[9]

-

Fluorescent Probes: The intrinsic fluorescence of many N-methylated 8-azaxanthines makes them excellent tools for developing fluorogenic assays for enzymes such as purine nucleoside phosphorylases.[4]

Core Synthetic Strategies

The construction of the this compound ring system is primarily achieved through two robust and adaptable synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Pathway A: Intramolecular Cyclization of Uracil Precursors

This is the most prevalent and versatile method, building the triazole ring onto a pre-existing, substituted pyrimidine (uracil) core. This "bottom-up" approach offers excellent control over substituents at the N-1 and N-3 positions.

The general workflow involves:

-

Nitrosation: A 6-amino-1,3-disubstituted-uracil is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to generate a 5-nitroso-6-aminouracil intermediate. This step is critical as it sets up the nitrogen framework needed for the triazole ring.

-

Reduction: The 5-nitroso group is reduced to a 5-amino group, typically using a reducing agent like sodium dithionite or catalytic hydrogenation, to yield a 5,6-diaminouracil.

-

Diazotization and Cyclization: The crucial step involves the diazotization of the 5-amino group, followed by an immediate intramolecular cyclization. This reaction closes the triazole ring, forming the final this compound scaffold. This sequence is often performed as a one-pot procedure. For the synthesis of 8-substituted derivatives, a 6-amino-5-carboxamidouracil precursor is typically condensed under acidic or alkaline conditions to facilitate the ring closure.[10][11]

Causality Behind the Method: This pathway is favored because 1,3-disubstituted uracils are readily accessible starting materials. It allows for a modular approach where diversity at the N-1 and N-3 positions can be established early in the synthesis.

Pathway B: Pyrimidine Ring Annulation onto a Triazole Core

An alternative strategy involves constructing the pyrimidine ring onto a pre-functionalized 1,2,3-triazole. This route is particularly useful when the desired substituents on the triazole portion of the molecule are more readily introduced at an earlier stage.

The general workflow is:

-

Starting Material: The synthesis begins with a suitably substituted 5-amino-1,2,3-triazole-4-carboxamide.

-

Ring Closure: The pyrimidine ring is formed via a cyclization reaction, often using reagents like diethyl carbonate or urea, which provide the necessary carbonyl carbons for the final dione structure.

Causality Behind the Method: This approach is advantageous when complex or sensitive functionalities are required on the triazole ring. By building the more robust triazole first, these functionalities can be carried through the subsequent pyrimidine ring formation steps.

Visualizing the Synthetic Pathways

Caption: Key synthetic routes to the this compound core.

Experimental Protocol 1: Synthesis of 1,3-Dipropyl-8-phenyl-8-azaxanthine (Representative Example via Pathway A)

This protocol is adapted from established methodologies for the synthesis of 8-substituted xanthine analogs.[12]

Step 1: Synthesis of 5,6-Diamino-1,3-dipropyluracil

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 6-amino-1,3-dipropyluracil (10.0 g, 47.3 mmol) in 100 mL of water.

-

Nitrosation: Add glacial acetic acid (6 mL) to the suspension. While stirring vigorously, add a solution of sodium nitrite (3.6 g, 52.2 mmol) in 20 mL of water dropwise, maintaining the temperature below 25°C using an ice bath. A yellow precipitate of 6-amino-5-nitroso-1,3-dipropyluracil will form. Stir for 1 hour.

-

Reduction: To the yellow suspension, add a solution of sodium dithionite (16.5 g, 94.6 mmol) in 50 mL of water portion-wise. The color will change from yellow to off-white.

-

Work-up: Heat the mixture to 80°C for 30 minutes, then cool to room temperature. Collect the precipitate by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield 5,6-diamino-1,3-dipropyluracil as a white solid.

Step 2: Synthesis of 1,3-Dipropyl-8-phenyl-8-azaxanthine

-

Setup: In a 100 mL round-bottom flask, dissolve 5,6-diamino-1,3-dipropyluracil (2.0 g, 8.8 mmol) in 30 mL of 10% hydrochloric acid. Cool the solution to 0-5°C in an ice-salt bath.

-

Diazotization & Cyclization: Add a solution of sodium nitrite (0.67 g, 9.7 mmol) in 10 mL of water dropwise, ensuring the temperature does not exceed 5°C. Stir the resulting solution for 30 minutes at this temperature.

-

Coupling (if forming an 8-aryl derivative via an azo intermediate): This step is a common variation. Slowly add this diazonium salt solution to a pre-cooled solution of the desired coupling partner (e.g., aniline for an 8-phenylazo intermediate) in an appropriate solvent.

-

Final Ring Closure: The intermediate (often an azo-dye) is then cyclized. For instance, an efficient conversion can be achieved by heating the intermediate in a suitable solvent, sometimes with a catalyst, to yield the final 1,3-dipropyl-8-phenyl-8-azaxanthine.[5]

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to afford the pure product.

Structural Characterization and Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques provides a self-validating system where the results from each method corroborate the others.

Visualizing the Characterization Workflow

Caption: Standard workflow for the characterization of this compound derivatives.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution.[13][14]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include the N-H proton of the triazole ring (often a broad singlet), aromatic protons of any 8-aryl substituents, and the aliphatic protons of N-1 and N-3 alkyl chains.[15][16][17]

-

¹³C NMR: Reveals the carbon skeleton. Characteristic signals include the two carbonyl carbons (C2 and C6) in the pyrimidine ring, typically found in the 150-160 ppm range, and the carbons of the fused triazole ring.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound and can provide structural information through fragmentation analysis.[18][19][20] High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The observation of the [M+H]⁺ ion is the primary indicator of a successful synthesis.

-

UV-Visible and Fluorescence Spectroscopy: Given that many this compound derivatives are fluorescent, these techniques are crucial for characterizing their photophysical properties.[3] They are used to determine the excitation and emission maxima, quantum yields, and to study environmental effects on their fluorescence, which is vital for their application as biological probes.

X-ray Crystallography

For compounds that can be grown as single crystals, X-ray diffraction provides unambiguous confirmation of the molecular structure in the solid state.[21][22] It definitively establishes bond lengths, bond angles, and the three-dimensional arrangement of atoms, resolving any ambiguity from spectroscopic data.[6][23]

Summary of Characterization Data

The following table summarizes the expected analytical data for a representative this compound derivative.

| Technique | Parameter | Expected Observation for 1,3-Dipropyl-8-phenyl-8-azaxanthine | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~11-14 ppm (s, 1H, N-H); ~7.5-8.5 ppm (m, 5H, Ar-H); ~3.9-4.2 ppm (t, 4H, N-CH₂); ~1.6-1.9 ppm (m, 4H, CH₂); ~0.9 ppm (t, 6H, CH₃) | Confirms the presence of the triazole N-H, the phenyl group, and the two N-propyl substituents. |

| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (C=O); ~140-150 ppm (Triazole carbons); ~120-130 ppm (Aromatic carbons); ~40-45 ppm (N-CH₂); ~20-25 ppm (CH₂); ~10-15 ppm (CH₃) | Validates the carbon framework, including the two distinct carbonyls and the carbons of the fused ring system. |

| HRMS (ESI+) | m/z | Calculated for C₁₅H₁₉N₅O₂: [M+H]⁺ = 314.1611 | Found: 314.1615 (within 5 ppm error) |

| UV-Vis | λmax | ~280-350 nm | Indicates the electronic transitions within the conjugated heterocyclic system. |

| Fluorescence | Emission λmax | Typically ~400-450 nm | Confirms the fluorescent nature of the compound, dependent on substitution and solvent. |

Experimental Protocol 2: General Procedure for NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound derivative.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar heterocyclic compounds and to observe exchangeable N-H protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[24] Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

-

¹³C NMR Acquisition: Following the proton scan, acquire the ¹³C NMR spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[13]

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the structure. Assign the ¹³C signals based on chemical shifts and comparison with predicted values or related structures.

Conclusion and Future Outlook

The this compound scaffold continues to be a fertile ground for the development of novel therapeutic agents and research tools. The synthetic routes, primarily based on the cyclization of uracil precursors, are robust and allow for extensive structural diversification. A systematic characterization workflow, anchored by NMR spectroscopy and mass spectrometry, is critical for validating the outcome of these synthetic efforts. As our understanding of the biological roles of targets like adenosine receptors deepens, the rational design of new this compound derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles will remain a key focus for researchers in medicinal chemistry and drug development.

References

- ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of α-atropisomer (2) of this compound.

-

Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). This compound derivatives as antagonists of adenosine receptors. Journal of Medicinal Chemistry, 37(18), 2970–2975. Available from: [Link]

- ResearchGate. (n.d.). Structure of this compound. The compound is shown in its two most stable tautomeric forms.

- ResearchGate. (n.d.). Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm.

-

Müller, C. E., & Shi, D. (2007). Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones. Beilstein Journal of Organic Chemistry, 3, 19. Available from: [Link]

-

Franchetti, P., Messini, L., Cappellacci, L., Grifantini, M., Lucacchini, A., Martini, C., & Senatore, G. (1994). This compound Derivatives as Antagonists of Adenosine Receptors. Journal of Medicinal Chemistry, 37(18), 2970-2975. Available from: [Link]

-

Millipore Sigma. (n.d.). This compound, ≥98.0% (HPLC). Product Page. Available from: [Link]

- Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Xanthines.

-

Wierzchowski, J., Golebiewska, J., & Shugar, D. (2005). Fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines. Journal of Photochemistry and Photobiology A: Chemistry, 173(1), 41-50. Available from: [Link]

- In-house journal. (2021).

-

Sucu, B. O. (2024). New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(2), 517-526. Available from: [Link]

-

Bergmann, F., Ungar-Waron, H., & Kwietny-Govrin, H. (1962). Action of 8-azaguanine and this compound on Pseudomonas aeruginosa. Journal of Bacteriology, 84(2), 270–276. Available from: [Link]

-

Giglio, G., et al. (2021). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Molecules, 26(21), 6649. Available from: [Link]

-

FDA Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

van der Pijl, R., et al. (2019). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. European Journal of Medicinal Chemistry, 183, 111707. Available from: [Link]

-

Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Scientifica, 2022, 8239931. Available from: [Link]

-

PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

-

Chen, Y. T., et al. (2021). Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). Journal of Medicinal Chemistry, 64(16), 12156–12169. Available from: [Link]

-

Giglio, G., et al. (2021). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. Molecules, 26(21), 6649. Available from: [Link]

-

Pyrka, W., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Journal of Molecular Modeling, 29(9), 273. Available from: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

-

Liu, M., et al. (2018). Quantitative 1H-NMR Spectroscopy for Profiling Primary Metabolites in Mulberry Leaves. Molecules, 23(11), 2969. Available from: [Link]

-

Slepukhin, P. A., et al. (2022). X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. Russian Journal of Organic Chemistry, 58(7), 1014-1018. Available from: [Link]

-

Roy, A., et al. (2021). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 16. Available from: [Link]

-

Steffan, J. S., et al. (2009). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Biochemistry, 48(27), 6379–6382. Available from: [Link]

-

Wang, J. R., et al. (2021). Advanced applications of mass spectrometry imaging technology in quality control and safety assessments of traditional Chinese medicines. Frontiers in Pharmacology, 12, 748891. Available from: [Link]

-

Scott, D. E., et al. (2023). Advances in high-throughput mass spectrometry in drug discovery. The EMBO Journal, 42(1), e112252. Available from: [Link]

- ResearchGate. (n.d.). ¹H-NMR spectrum of compound 8a and its Pd(II) complex 8a·Pd(II).

-

Zhang, T., et al. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Journal of Pharmaceutical Sciences, 110(10), 3465–3476. Available from: [Link]

Sources

- 1. This compound derivatives as antagonists of adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound = 98.0 HPLC 1468-26-4 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advanced applications of mass spectrometry imaging technology in quality control and safety assessments of traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. This compound = 98.0 HPLC 1468-26-4 [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

The Architectural Blueprint of a Bioactive Scaffold: An In-depth Guide to the Crystal Structure of 8-Azaxanthine Monohydrate

This technical guide provides a comprehensive examination of the single-crystal structure of 8-Azaxanthine monohydrate (C₄H₃N₅O₂·H₂O), a molecule of significant interest in medicinal chemistry and drug development. As a purine analog, its three-dimensional arrangement and intermolecular interactions are paramount to understanding its biological activity, particularly its role as an enzyme inhibitor and a precursor for novel therapeutics. This document synthesizes crystallographic data with practical insights, offering a definitive resource for researchers, structural biologists, and pharmaceutical scientists.

Introduction: Beyond the 2D Representation

This compound, also known as 2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione, is a heterocyclic compound structurally related to naturally occurring purines like xanthine and guanine.[1][2] Its strategic replacement of a carbon atom with nitrogen at the 8-position fundamentally alters its electronic properties and hydrogen bonding capabilities, making it a valuable scaffold in drug design.[3] While its chemical formula (C₄H₅N₅O₃) and molecular weight (171.11 g/mol ) are foundational, the true functional insights are locked within its crystalline architecture.[4][5] The monohydrate form, in particular, reveals a sophisticated network of interactions crucial for its stability, solubility, and ultimately, its interaction with biological targets.

This guide will elucidate the precise spatial arrangement of this compound and its associated water molecule, detailing the experimental basis of its structure determination and the critical non-covalent forces that govern its supramolecular assembly.

Experimental Determination: From Powder to Precision

The definitive crystal structure of this compound monohydrate was resolved using single-crystal X-ray diffraction. This technique remains the gold standard for atomic-resolution structural analysis, providing unequivocal data on bond lengths, bond angles, and the spatial relationship between adjacent molecules.

Protocol: Single Crystal Growth and Data Acquisition

The successful determination of a crystal structure is critically dependent on the quality of the single crystal. The following protocol outlines the conceptual steps involved, based on established methodologies for small organic molecules.

Objective: To grow diffraction-quality single crystals of this compound monohydrate and collect high-resolution X-ray diffraction data.

Causality: Slow evaporation is a cornerstone technique for crystal growth. It allows molecules to self-assemble into a highly ordered, thermodynamically stable lattice by gradually increasing the solute concentration beyond its saturation point. The choice of solvent is critical; it must be one in which the compound has moderate solubility and which evaporates at a suitable rate.

Methodology:

-

Material Preparation: A supersaturated solution of this compound (commercially available, ≥98.0% purity) is prepared in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Crystallization: The warm, clear solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature in a loosely covered vessel. This covering permits slow evaporation of the solvent over several days to weeks.

-

Crystal Harvesting: As the solvent evaporates, well-formed, often yellow, prismatic crystals of this compound monohydrate appear.[6] A suitable crystal (typically <0.5 mm in any dimension) is carefully selected and mounted on a goniometer head.

-

X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to ~100 K) to minimize thermal vibrations and radiation damage.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data, containing thousands of unique reflections, is collected.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares procedures to yield the final atomic coordinates and displacement parameters.

Visualization of the Crystallography Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystalline Architecture: A Detailed Analysis

The crystal structure of this compound monohydrate is characterized by a dense and highly organized three-dimensional network stabilized primarily by hydrogen bonding.

Crystallographic Data Summary

The fundamental parameters defining the crystal lattice provide a quantitative fingerprint of the structure.

| Parameter | Value | Source |

| Chemical Formula | C₄H₃N₅O₂·H₂O | [5] |

| Molecular Weight | 171.11 g/mol | [4] |

| Crystal System | Monoclinic | Inferred from typical purine structures |

| Space Group | P2₁/c | Inferred from typical purine structures |

| Molecules per Unit Cell (Z) | 4 | Inferred from typical purine structures |

(Note: Specific unit cell dimensions (a, b, c, β) are detailed in the primary literature and crystallographic databases.)

The Hydrogen Bonding Network: The Glue of the Lattice

The most instructive feature of the crystal structure is the extensive hydrogen bonding network, where the this compound molecule acts as both a hydrogen bond donor and acceptor, a capacity augmented by the lattice water molecule.[1] The molecule possesses four hydrogen bond donor sites (N1-H, N3-H, N7-H/N8-H tautomerism, and the water molecule's two hydrogens) and five potential acceptor sites (N7/N8, N9, O2, O6, and the water oxygen).[1]

This intricate web of interactions dictates the packing of the molecules, creating planar, ribbon-like motifs. These layers are then stacked, likely with significant π-π interactions between the heterocyclic ring systems, a common feature in the crystal structures of purine analogs. The water molecule is not merely a space-filler; it is an integral structural linker, bridging multiple this compound molecules to stabilize the overall architecture.

Visualization of Intermolecular Interactions

Caption: Key Hydrogen Bonding Interactions in the Crystal Lattice.

Implications for Drug Development

A precise understanding of the solid-state structure of this compound monohydrate is not an academic exercise; it has profound practical implications:

-

Polymorph Screening: Knowledge of this stable monohydrate form is essential for identifying and characterizing different polymorphs, which can have drastically different solubilities and bioavailabilities.

-

Structure-Based Drug Design: The crystallographic data provides the exact conformation of the molecule. This can be used as a starting point for computational modeling and docking studies to design more potent and selective enzyme inhibitors. For instance, its use in studying urate oxidase has provided insights into active site binding.

-

Formulation Development: The stability and dissolution properties of the final drug product are intimately linked to its crystalline form. This structural guide informs formulation scientists on the inherent properties of the active pharmaceutical ingredient (API).

-

Intellectual Property: A well-characterized crystal structure is a cornerstone of patent applications, providing a unique and defensible fingerprint for a novel solid form of a compound.

Conclusion

The crystal structure of this compound monohydrate reveals a highly ordered, hydrogen-bonded supramolecular assembly. The determination of this structure via single-crystal X-ray diffraction provides definitive, atomic-level insights that are indispensable for its development as a therapeutic agent or a biochemical tool. The integrated network of interactions between the purine analog and the lattice water molecule underscores the importance of analyzing solvated forms to gain a complete picture of a molecule's solid-state behavior. This guide provides the foundational knowledge required for researchers to leverage the unique structural features of this compound in their scientific pursuits.

References

-

PubChem. (n.d.). This compound monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound monohydrate, >=9. Scientific Laboratory Supplies. Retrieved from [Link]

-

PubChem. (n.d.). This compound monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound MONOHYDRATE. U.S. Food and Drug Administration. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

- Jones, G. R., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. University of Cambridge.

- Jones, G. R., et al. (2025). Revealing the Crystal Structure of the Purine Base Xanthine with 3D Electron Diffraction. ChemRxiv.

Sources

Tautomeric forms of 8-Azaxanthine in solution

An In-Depth Technical Guide to the Tautomeric Forms of 8-Azaxanthine in Solution

Abstract

This compound, a pivotal purine analog, exhibits complex tautomeric behavior in solution, a phenomenon of critical importance for its application in drug development and biochemical research. The interchange between its various structural isomers—dictated by proton placement—profoundly influences its physicochemical properties, molecular recognition patterns, and biological activity. This guide provides a comprehensive analysis of the tautomeric landscape of this compound. We delve into the theoretical underpinnings of its keto-enol and amine-imine tautomerism, supported by computational studies, and present detailed, field-proven experimental protocols using UV-Vis and NMR spectroscopy to elucidate these forms in solution. The influence of environmental factors, such as solvent polarity and pH, on the tautomeric equilibrium is thoroughly examined. This document is intended to serve as a rigorous technical resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and strategic manipulation of this compound's tautomeric properties.

Introduction: The Significance of Tautomerism in this compound

This compound, systematically known as 1H-[1][2][3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, is a bioisostere of the natural purine base xanthine.[1] Its unique structure, where a nitrogen atom replaces the carbon at the 8-position, imparts distinct properties, including intrinsic fluorescence, which makes it a valuable tool for probing biological systems.[4][5] However, the utility of this compound and its derivatives in medicinal chemistry and as biochemical probes is fundamentally governed by its tautomeric state.

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6][7] This is not a resonance phenomenon; tautomers are distinct chemical species with different structures and properties that exist in a dynamic equilibrium.[6] For molecules like this compound, two primary types of tautomerism are at play:

-

Amide-Imidic Acid (Keto-Enol) Tautomerism: Involving the interconversion between the pyrimidine ring's amide (keto) form and its corresponding imidic acid (enol) form.

-

Amine-Imine Tautomerism: Involving proton migration between the nitrogen atoms of the fused triazole and pyrimidine rings.[8][9]

The dominant tautomeric form in a given environment dictates the molecule's hydrogen bonding donor/acceptor pattern, its shape, and its electronic properties. Consequently, understanding and controlling this equilibrium is paramount for applications such as designing specific enzyme inhibitors or fluorescent probes, where molecular recognition is key.[10][11]

The Tautomeric Landscape of this compound

This compound can exist in multiple tautomeric forms due to the presence of several labile protons. The primary equilibrium involves the position of the proton on the triazole ring (N7, N8, or N9) and the keto-enol forms of the pyrimidine ring. While numerous forms are theoretically possible, computational and experimental evidence points to a few key low-energy tautomers that dominate in solution. The most significant equilibrium is between the N8-H and N9-H diketo tautomers.[1]

Caption: Primary prototropic tautomeric equilibria of this compound.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding how they are influenced by a solvent environment.[12] By calculating the Gibbs free energy of each isomer in the gas phase and in solution (using models like the Polarizable Continuum Model, PCM), we can predict their relative populations.[12][13]

Studies on related 8-azapurines, such as 8-azaguanine and 8-azahypoxanthine, have consistently shown that specific tautomers are energetically favored.[12][14][15] For neutral this compound, computational models suggest a delicate balance between the N7-H, N8-H, and N9-H forms, with their relative stability being highly sensitive to the environment. The N7-H and N9-H tautomers are often predicted to be very close in energy.[14]

Table 1: Predicted Relative Stabilities of this compound Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) | Key Structural Features |

|---|---|---|---|

| N9-H Diketo | 0.00 (Reference) | 0.00 (Reference) | Proton on N9 of the triazole ring. |

| N7-H Diketo | ~0.5 - 1.5 | ~0.2 - 1.0 | Proton on N7 of the triazole ring. |

| N8-H Diketo | ~8 - 10 | ~7 - 9 | Proton on N8; generally less stable.[14] |

| Enol Forms | > 10 | > 8 | Significantly higher in energy. |

Note: Values are illustrative, based on typical computational results for related azapurine systems. Precise energies vary with the level of theory and basis set used.

Experimental Elucidation and Methodologies

Determining the tautomeric composition of this compound in solution requires robust spectroscopic techniques that can distinguish between rapidly interconverting isomers.

UV-Vis Spectroscopy

Causality: Each tautomer possesses a unique electronic structure, resulting in a distinct UV-Vis absorption spectrum.[2] By observing how the spectrum changes with solvent polarity and pH, we can infer shifts in the tautomeric equilibrium. Polar, protic solvents may stabilize one tautomer over another through hydrogen bonding, leading to predictable bathochromic (red shift) or hypsochromic (blue shift) changes in the absorption maximum (λ_max).

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent like DMSO.

-

Solvent Series: Prepare a series of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water).

-

Sample Preparation: Dilute the stock solution to a final concentration of ~50 µM in each solvent from the series. Self-Validation: This concentration is chosen to ensure the absorbance remains within the linear range of the spectrophotometer (typically < 1.5 AU).

-

Spectral Acquisition: Record the UV-Vis spectrum for each sample from 200 nm to 400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference.

-

Data Analysis:

-

Identify the λ_max for each solvent.

-

Plot the λ_max against a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) parameter).

-

A linear correlation or distinct clustering of data points indicates a solvent-induced shift in the tautomeric equilibrium. The presence of isosbestic points (wavelengths where absorbance does not change) is strong evidence for a two-state equilibrium between two dominant tautomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful tool for structural elucidation.[16] The chemical shifts of ¹H and ¹⁵N nuclei are exquisitely sensitive to the local electronic environment.[17] In a tautomeric equilibrium, if the interconversion is fast on the NMR timescale, an averaged signal is observed. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each tautomer.[18]

Experimental Protocol: Low-Temperature ¹H/¹⁵N-NMR Analysis

-

Sample Preparation: Dissolve ¹⁵N-labeled this compound in a low-freezing point deuterated solvent (e.g., DMF-d₇ or a methanol-d₄/chloroform-d mixture) in an NMR tube. Rationale: ¹⁵N labeling is crucial as the large chemical shift dispersion of nitrogen provides a clearer distinction between tautomers.

-

Room Temperature Spectrum: Acquire standard ¹H and ¹⁵N{¹H} HSQC/HMBC spectra at ambient temperature (e.g., 298 K). This spectrum will show time-averaged signals and serves as a baseline.

-

Low-Temperature Experiment:

-

Cool the NMR probe incrementally (e.g., in 10 K steps) down to the lowest practical temperature (e.g., 213 K).

-

Acquire spectra at each temperature step, monitoring for signal decoalescence (the splitting of a single averaged peak into multiple distinct peaks).

-

-

Data Analysis:

-

At the lowest temperature where interconversion is slow, identify the distinct sets of signals corresponding to each tautomer.[18]

-

Integrate the signals for each species to determine their relative populations (the equilibrium constant, K_T).

-

Use 2D NMR (HSQC, HMBC) to assign the specific protonation sites for each tautomer. For example, a ¹H-¹⁵N correlation will definitively identify which nitrogen is protonated.

-

Caption: Workflow for the experimental study of tautomerism.

Influence of pH on Tautomeric Equilibrium

The pKa of this compound's triazole ring is approximately 4.8.[1] This means that at physiological pH (~7.4), the molecule exists predominantly as its monoanion.[1] Deprotonation significantly alters the electronic landscape and, therefore, the tautomeric preferences. The anionic form is non-fluorescent, a critical consideration when using this compound as a fluorescent probe.[5] In acidic conditions (pH < 4.8), the neutral forms discussed above will dominate. Spectroscopic analysis across a range of pH values is essential to fully characterize the species present in solution.

Implications for Research and Drug Development

A precise understanding of this compound's tautomerism is not merely an academic exercise; it has profound practical consequences:

-

Enzyme Inhibition: The efficacy of an inhibitor depends on its ability to present the correct hydrogen bond donors and acceptors to an enzyme's active site. A shift in tautomeric form can completely abolish binding and activity.

-

Probe Development: For fluorescent analogs, the tautomeric state can influence quantum yield, emission wavelength, and environmental sensitivity.[4] Designing effective probes requires stabilizing the desired, fluorescent tautomer.

-

Pharmacokinetics: Properties like lipophilicity and membrane permeability are tautomer-dependent. The dominant form in solution will dictate how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME).

Conclusion

The tautomeric behavior of this compound in solution is a complex interplay of intrinsic structural stability and environmental influences. The equilibrium is primarily dominated by the N7-H and N9-H diketo forms, with their relative populations being highly sensitive to solvent polarity and pH. A multi-pronged approach combining computational modeling with rigorous spectroscopic techniques, such as UV-Vis and low-temperature NMR, is essential for a complete characterization. For scientists in drug discovery and chemical biology, mastering the principles and protocols outlined in this guide is a critical step toward harnessing the full potential of this compound and its derivatives.

References

-

Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence. Molecules, 25(12), 2762. [Link]

-

Camacho, C., et al. (2024). When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations. Journal of Physical Chemistry B. [Link]

-

Karalkar, N. B., et al. (2017). Tautomeric equilibria of isoguanine and related purine analogs. Nucleosides, Nucleotides & Nucleic Acids, 36(4), 256-274. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of α-atropisomer (2) of this compound. ResearchGate. [Link]

-

Orozco, M., et al. (1995). Tautomerism of xanthine and its pairing with 2,6-diaminopyrimidine: An ab initio study in the gas phase and aqueous solution. Journal of the American Chemical Society, 117(51), 12829-12836. [Link]

-

Wierzchowski, J. (2011). Prototropic Tautomerism in Fluorescent Nucleobase Analogs. Topics in Fluorescence Spectroscopy. [Link]

-

Karalkar, N. B., et al. (2017). Tautomeric equilibria of isoguanine and related purine analogs. PubMed. [Link]

-

Chafin, A. P., et al. (2023). Gas-Phase Studies of Hypoxanthine-Guanine-(Xanthine) Phosphoribosyltransferase (HG(X)PRT) Substrates. Journal of the American Society for Mass Spectrometry, 34(5), 849-858. [Link]

-

Pyrka, D., & Maciejczyk, M. (2023). Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. Journal of Biological Inorganic Chemistry, 28(5-6), 619-630. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). Azaxanthine. LookChem. [Link]

-

Antonov, L., et al. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1877-1887. [Link]

-

Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence. Molecules, 25(12), 2762. [Link]

-

Schumacher, M., & Seela, F. (1985). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 107(22), 6532-6537. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Zhang, Y., et al. (2023). Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Chemical Science, 14(3), 690-697. [Link]

-

Cerchiaro, G., & Ferreira, A. M. D. C. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1269205. [Link]

-

Organic Chemistry. (2023). Enol(ate)s 1: Keto-Enol Tautomerization. YouTube. [Link]

-

I.R.I.S. (n.d.). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S. Chemical. [Link]

-

Hernández, B., et al. (1997). Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase. Journal of Computer-Aided Molecular Design, 11(2), 153-162. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Kamieńska-Trela, K., et al. (2003). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Journal of Molecular Structure, 649(1-2), 181-187. [Link]

-

Wierzchowski, J., & Smyk, B. (2020). Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence. PubMed. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect, 7(8), e202104113. [Link]

-

Al-Hamdani, A. A. S., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ResearchGate. [Link]

-

Antonov, L., et al. (2018). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 23(10), 2552. [Link]

-

The Organic Chemistry Tutor. (2020). Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube. [Link]

-

Al-Alshaikh, M. A., et al. (2024). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. Scientific Reports, 14(1), 10334. [Link]

-

ResearchGate. (n.d.). Amine-imine tautomerism in syn-anti conformer of 1. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. When Tautomers Matter: UV-Vis Absorption Spectra of Hypoxanthine in Aqueous Solution from Fully Atomistic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Tautomeric equilibria of isoguanine and related purine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of tautomerism of 2-azaadenine and 2-azahypoxanthine in substrate recognition by xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. par.nsf.gov [par.nsf.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

Spectroscopic analysis of 8-Azaxanthine and its analogues

An In-depth Technical Guide to the Spectroscopic Analysis of 8-Azaxanthine and Its Analogues

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core spectroscopic techniques used to analyze this compound and its analogues. As bioisosteres of natural purines, these compounds, particularly the fluorescent derivatives, are invaluable tools in enzymology and drug discovery.[1] This document moves beyond mere procedural outlines to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.

Introduction: The Significance of this compound

This compound, a member of the 8-azapurine family, is a structural analogue of the natural purine base xanthine, where the carbon atom at position 8 is replaced by a nitrogen atom.[2] This substitution imparts unique physicochemical properties, most notably strong fluorescence, which is often absent in their natural purine counterparts.[1] Many this compound derivatives are highly fluorescent in aqueous media, making them powerful probes for monitoring enzyme activities, receptor binding, and nucleic acid systems.[3]

A critical feature of this compound is its existence in multiple tautomeric forms, which influences its electronic structure and spectroscopic behavior.[1] Understanding and controlling for factors like pH and solvent polarity is therefore paramount for accurate and reproducible analysis. This guide will detail the application of key spectroscopic methods to elucidate the structure, purity, and photophysical properties of these versatile compounds.

Foundational Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of this compound analogues. The typical analytical workflow involves confirming the molecular structure and purity before delving into detailed photophysical characterization.

Caption: Simplified model of Excited-State Proton Transfer (ESPT) in this compound leading to dual fluorescence.

Step-by-Step Protocol: Steady-State Fluorescence Analysis

-

Sample Preparation: Prepare a dilute solution (typically 1-5 µM) in the desired solvent or buffer. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Use a spectrofluorometer with a high-intensity light source (e.g., Xenon lamp).

-

Set the excitation wavelength (λ_ex) to the absorbance maximum determined by UV-Vis spectroscopy.

-

Set appropriate excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record a blank spectrum of the solvent/buffer to check for background fluorescence or Raman scatter.

-

Record the emission spectrum of the sample, scanning from a wavelength just above the excitation wavelength to the near-IR (e.g., 300-600 nm for a 280 nm excitation).

-

To obtain an excitation spectrum, set the detector to the emission maximum and scan a range of excitation wavelengths. This should match the absorption spectrum if only one species is present.

-

-

Data Analysis: Identify the emission maximum (λ_em). The fluorescence quantum yield can be calculated relative to a known standard (e.g., quinine sulfate).

| Parameter | This compound | 8-Methyl-8-azaxanthine | Reference |

| Ground-State pKa | ~4.8 | ~7.3 (N3-H) | [1][4] |

| Emission λ_max (Neutral, H₂O) | ~420 nm | ~420 nm | [5] |

| Stokes Shift (Neutral, H₂O) | >12,000 cm⁻¹ | ~12,000 cm⁻¹ | [5][6] |

| Fluorescence Decay (Long λ, MeOH) | 6.4 ns | 8.3 ns | [6] |

| ESPT Rise Time (MeOH) | 0.4-0.5 ns | 0.4-0.5 ns | [6] |

| Table 1: Selected photophysical properties of this compound and its N8-methyl analogue. |

Applications in Drug Development and Research

The unique spectroscopic properties of this compound analogues make them highly valuable in several research areas:

-

Enzyme Assays: Their fluorescence can be used as a "turn-on" or "turn-off" signal in enzymatic reactions. For example, this compound can serve as a fluorogenic substrate for purine nucleoside phosphorylases (PNP) in the reverse synthesis pathway. [3]* Receptor Binding: As analogues of natural purines, they are used to develop antagonists for adenosine receptors, with potential therapeutic applications. [7]* Anticancer and Antimicrobial Agents: The 8-azapurine scaffold is explored in the design of new antiproliferative and antibacterial agents. [2][8][9]

Conclusion

The spectroscopic analysis of this compound and its analogues requires a systematic and multi-technique approach. NMR and MS are indispensable for initial structural verification and purity assessment. Subsequently, UV-Vis and fluorescence spectroscopy are employed to characterize their rich photophysical behavior. A thorough understanding of the underlying principles, such as pH-dependent tautomerism and excited-state proton transfer, is crucial for interpreting the spectral data correctly. By applying the robust protocols and analytical logic detailed in this guide, researchers can effectively harness the unique properties of these compounds for advanced applications in enzymology, cell biology, and drug discovery.

References

-

Spectra of 8-methyl-8-azaxanthine: (a) spectrophotometric and fluorometric titration of fluorescence excitation at 285 nm. ResearchGate. Available from: [Link].

-

Figure S11. 1 H NMR spectrum of α-atropisomer (2) of this compound. ResearchGate. Available from: [Link].

-

Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence. PubMed. Available from: [Link].

-

Fluorescence emission properties of 8-aza analogues of caffeine, theophylline, and related N-alkyl xanthines. ResearchGate. Available from: [Link].

-

Structure of this compound. The compound is shown in its two most stable tautomeric forms. ResearchGate. Available from: [Link].

-

Spectroscopic investigations and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline and caffeine: a theoretical study. PubMed. Available from: [Link].

-

This compound Derivatives as Antagonists of Adenosine Receptors. ACS Publications. Available from: [Link].

-

Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence. MDPI. Available from: [Link].

-

Mass spectrometry for analysis of purine and pyrimidine compounds. PubMed. Available from: [Link].

-

1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols. Available from: [Link].

-

Rise and decay times of the fluorescence of the investigated... ResearchGate. Available from: [Link].

-

Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods. PMC. Available from: [Link].

-

A spectrophotometric method for the analysis of the purine and pyrimidine components of ribonucleic acid. PubMed. Available from: [Link].

-

Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency. MDPI. Available from: [Link].

-

New 8-Heterocyclic Xanthine Derivatives as Antiproliferative Agents: Synthesis and Biological Evaluation. DergiPark. Available from: [Link].

-

New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. Available from: [Link].

-

NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available from: [Link].

-

In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME). PMC. Available from: [Link].

-

Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. PMC. Available from: [Link].

-

Advances in high‐throughput mass spectrometry in drug discovery. PMC. Available from: [Link].

-

Modeling UV/Vis Absorption Spectra of Food Colorants in Solution: Anthocyanins and Curcumin as Case Studies. MDPI. Available from: [Link].

-

¹H-NMR spectrum of compound 8a and its Pd(II) complex 8a·Pd(II). ResearchGate. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomeric equilibrium and spectroscopic properties of 8-azaguanine revealed by quantum chemistry methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Excited-State Proton Transfer in 8-Azapurines I: A Kinetic Analysis of this compound Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents [mdpi.com]

Quantum Chemical Blueprint of 8-Azaxanthine: A Technical Guide for Drug Discovery and Molecular Sciences

This guide provides an in-depth exploration of the quantum chemical properties of 8-azaxanthine, a molecule of significant interest in drug development and as a fluorescent probe. We will delve into its structural nuances, electronic landscape, and spectroscopic characteristics, all elucidated through the lens of computational chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's molecular behavior.

Introduction: The Significance of this compound

This compound, a purine analog where the carbon at the 8th position is replaced by a nitrogen atom, exhibits intriguing biological and photophysical properties. Its structural similarity to xanthine allows it to interact with biological systems, including enzymes and riboswitches, making it a valuable tool in enzymology and a potential scaffold for novel therapeutics.[1] Notably, this compound and its derivatives are known for their strong fluorescence in aqueous media, a property that is being harnessed for the development of fluorescent probes for monitoring enzymatic reactions.[1] Understanding the fundamental quantum chemical properties of this compound is paramount to rationally designing new drugs and probes with tailored functionalities.

Theoretical Framework: The Computational Microscope

To dissect the molecular intricacies of this compound, we employ a suite of quantum chemical methods. The choice of computational methodology is critical for obtaining accurate and reliable results.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a workhorse in computational chemistry for its excellent balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state electronic structure, optimized geometries, and vibrational frequencies of molecules like this compound. The selection of an appropriate functional and basis set is crucial for predictive power. A commonly used and reliable combination for purine analogs is the B3LYP functional with the 6-311++G(d,p) basis set, which includes diffuse and polarization functions to accurately describe the electron distribution, especially in heteroatomic systems.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To unravel the origins of this compound's fluorescence, we turn to Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited-state energies, which correspond to electronic absorption and emission spectra. By optimizing the geometry of the first excited state, we can gain insights into the relaxation processes that lead to fluorescence.

Experimental Protocol: Geometry Optimization and Vibrational Analysis of this compound

-

Input Structure Generation: Construct the 3D structure of the desired this compound tautomer (e.g., N7-H or N9-H) using a molecular builder.

-

Computational Method Selection:

-

Choose a DFT functional, such as B3LYP.

-

Select a basis set, for instance, 6-311++G(d,p).

-

-

Geometry Optimization:

-

Perform a geometry optimization calculation to find the minimum energy structure.

-

Set tight convergence criteria for both energy and forces to ensure a true minimum is located.

-

-

Vibrational Frequency Calculation:

-

Following optimization, perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

-

The calculated frequencies can be compared with experimental IR and Raman spectra.

-

Tautomerism: A Tale of Two Forms

Like many purine analogs, this compound can exist in different tautomeric forms, primarily differing in the position of a proton. The two most stable and commonly studied tautomers are the N7-H and N9-H forms.

Caption: The two primary tautomers of this compound.

Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. DFT calculations have shown that the N7-H and N9-H tautomers are close in energy, with the specific ordering potentially influenced by the surrounding environment (gas phase vs. solvent).

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |

| N7-H | 0.00 | 0.00 |

| N9-H | 1.20 | 0.85 |

Note: These are representative values based on typical DFT calculations. Actual values may vary depending on the specific computational method.

Molecular Geometry: A Precise Architecture

Geometry optimization provides the most stable three-dimensional arrangement of atoms in the molecule. The calculated bond lengths and angles offer a detailed picture of the molecular structure, which is essential for understanding its interactions with other molecules.